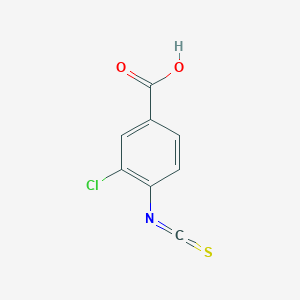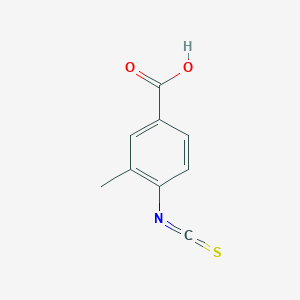
2-Cyclopentyloxypyridine-5-carboxaldehyde
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
2-Cyclopentyloxypyridine-5-carboxaldehyde has a molecular weight of 191.23 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis of Taste Enhancers
Research conducted by Villard et al. (2003) explores the synthesis of a novel taste enhancer, N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, known as alapyridaine. This compound, synthesized using 5-(Hydroxymethyl)-2-furaldehyde as a key intermediate, exhibits taste-enhancing properties. The study details racemic and enantiopure synthesis routes, as well as physicochemical characterization, including X-ray diffraction analysis to understand its molecular organization and interactions (Villard, R., Robert, F., Blank, I., Bernardinelli, G., Soldo, T., & Hofmann, T., 2003) Source.
Bioconversion and Biocatalysis
Wieser et al. (1997) reported on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This process highlights a microbial pathway for producing a versatile building block for synthesizing new antituberculous agents, showcasing the potential of biotechnological applications in pharmaceutical synthesis (Wieser, M., Heinzmann, K., & Kiener, A., 1997) Source.
Chemosensors for pH Discrimination
Dhawa et al. (2020) developed fluorescent chemosensors for pH based on compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine. These chemosensors are effective in distinguishing between normal cells and cancer cells, demonstrating the applicability of these compounds in biomedical research and diagnostic applications (Dhawa, T., Hazra, A., Barma, A., Pal, K., Karmakar, P., & Roy, P., 2020) Source.
Mechanisms of Biochemical Reactions
The study by Itakura and Uchida (2003) explores the reaction of N(alpha)-hippuryllysine with 2-hydroxyheptanal, providing a model for understanding lysine-directed protein modifications by lipid peroxidation. This research offers insights into the chemical mechanisms underlying protein modifications in lipid peroxidation, contributing to our understanding of cellular damage and disease processes (Itakura, K., & Uchida, K., 2003) Source.
Safety and Hazards
Propriétés
IUPAC Name |
6-cyclopentyloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJPWJIUEZZENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654799 | |
| Record name | 6-(Cyclopentyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyloxypyridine-5-carboxaldehyde | |
CAS RN |
916792-14-8 | |
| Record name | 6-(Cyclopentyloxy)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Cyclopentyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Boc-amino)propyloxyl]aniline](/img/structure/B1497819.png)



![5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1497829.png)







